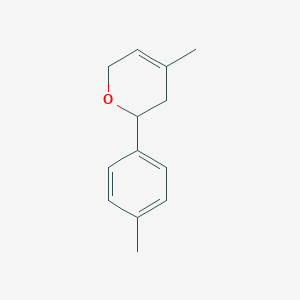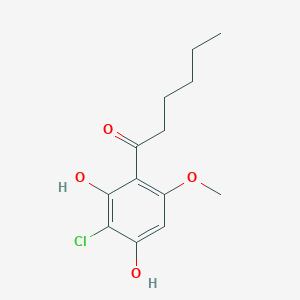![molecular formula C22H31NO2 B14260725 Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- CAS No. 206114-43-4](/img/structure/B14260725.png)
Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- is a complex organic compound with a unique structure that combines phenolic and amine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- typically involves multiple steps. One common approach is to start with a phenol derivative and introduce the dipropylaminoethyl and phenylethoxy groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects, such as its role as an enzyme inhibitor or receptor modulator, is ongoing.
Wirkmechanismus
The mechanism of action of Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are complex and may include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-ethyl-2-methoxy-: This compound has a similar phenolic structure but with different substituents, leading to distinct chemical properties and applications.
Phenol, 4-(phenylamino)-: Another related compound with an amino group attached to the phenol ring, used in different chemical and biological contexts.
Uniqueness
Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- is unique due to the combination of its dipropylaminoethyl and phenylethoxy groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
206114-43-4 |
|---|---|
Molekularformel |
C22H31NO2 |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)phenol |
InChI |
InChI=1S/C22H31NO2/c1-3-14-23(15-4-2)16-12-20-10-11-21(24)22(18-20)25-17-13-19-8-6-5-7-9-19/h5-11,18,24H,3-4,12-17H2,1-2H3 |
InChI-Schlüssel |
DMVMWWXQRZDRJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)O)OCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
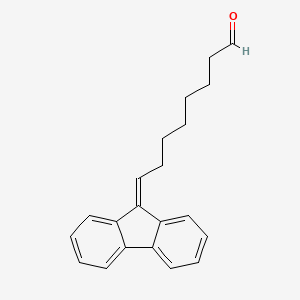
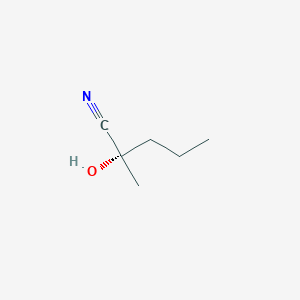
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
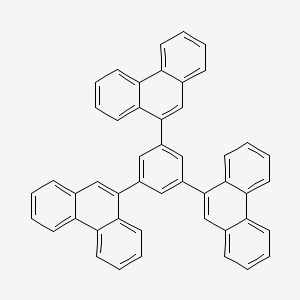
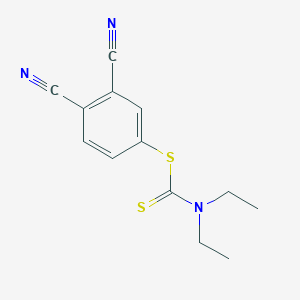

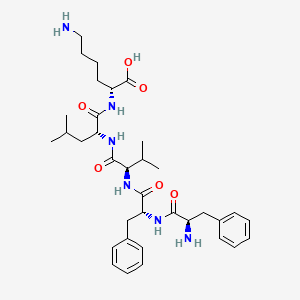
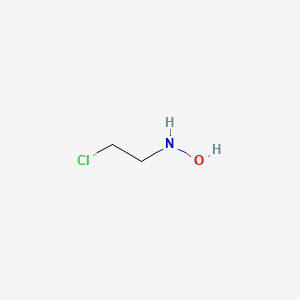
![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
